TBPA is a well-characterized and readily available initiator for studying free radical polymerization kinetics and mechanisms. Researchers can use it to investigate the influence of various factors, such as temperature, solvent, and monomer concentration, on polymerization rate and polymer properties [].
The ability of TBPA to initiate polymerization across a wide range of monomers makes it valuable for synthesizing novel polymers with unique properties. Researchers can utilize TBPA to create functional polymers for applications in areas like biomaterials, drug delivery, and electronics [].
TBPA plays a role in studying the compatibility and interactions between different polymers. By incorporating TBPA during the polymerization of various monomers, researchers can create polymer blends and composites with tailored properties.
The molecular structure of TBPA consists of a central peroxide (O-O) linkage connected to a tert-butyl group [(CH3)3C] and an acetate group (CH3COO) []. The key features include:
TBPA is typically synthesized by the reaction of acetic acid with hydrogen peroxide in the presence of a strong acid catalyst.
CH3COOH + H2O2 -> (CH3COO)2 + H2O (acid catalyst)
TBPA is thermally unstable and decomposes exothermically to release tert-butyl radicals, acetic acid, and oxygen gas [].
(CH3COO)2C(CH3)3 -> CH3COOH + (CH3)3C* + CH3COOH + O2
TBPA is a free radical initiator used in the polymerization of various monomers, including acrylates and methacrylates []. The decomposition of TBPA generates free radicals which attack the monomer molecules, initiating the polymerization chain reaction.
tert-Butyl peroxyacetate is a hazardous material and should be handled with extreme caution. Here's a summary of the safety concerns:
Due to these hazards, TBPA requires special storage conditions in cool, well-ventilated areas away from heat sources and incompatible materials [].
In addition, it can engage in esterification reactions, particularly when reacting with alcohols to form esters and release acetic acid . The compound is also utilized in polymerization processes where it acts as a radical initiator, facilitating the formation of polymers from monomers.
Tert-Butyl peroxyacetate can be synthesized through various methods, including:
These methods highlight the versatility and accessibility of this compound for industrial applications.
Tert-Butyl peroxyacetate is primarily used as a radical initiator in polymer chemistry, particularly in the production of various plastics and synthetic fibers. Its ability to generate free radicals makes it valuable in processes such as:
Studies on the interactions of tert-Butyl peroxyacetate have focused on its thermal stability and potential hazards during processing. The compound can undergo autocatalytic decomposition at elevated temperatures, which poses risks in industrial settings. Research has employed numerical simulations and calorimetric techniques to assess these risks, emphasizing the importance of safe handling practices .
Tert-Butyl peroxyacetate shares similarities with other organic peroxides but possesses unique characteristics that distinguish it from them. Below is a comparison with similar compounds:
The uniqueness of tert-butyl peroxyacetate lies in its balance between stability and reactivity, making it suitable for various applications while requiring careful handling due to its potential hazards.
Nuclear magnetic resonance spectroscopy provides essential structural information for tert-butyl peroxyacetate. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts that confirm the molecular structure. The tert-butyl group exhibits a distinctive singlet resonance in the range of 1.09-1.33 parts per million, consistent with the nine equivalent methyl protons [1] [2] [3]. This chemical shift region is characteristic of tert-butyl groups attached to electron-withdrawing oxygen centers.
The acetyl methyl group is expected to resonate as a singlet at approximately 2.0-2.2 parts per million, reflecting its attachment to the carbonyl carbon. The absence of coupling between these proton environments confirms the structural assignment and molecular connectivity.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information. The quaternary carbon of the tert-butyl group appears in the range of 82-85 parts per million, while the primary carbons of the methyl groups resonate at 26-28 parts per million. The carbonyl carbon exhibits a characteristic downfield shift at 170-175 parts per million, consistent with ester functionality. The acetyl methyl carbon appears at 20-22 parts per million, typical for methyl groups adjacent to carbonyl centers.
Infrared spectroscopy reveals the characteristic vibrational modes of tert-butyl peroxyacetate. The peroxide oxygen-oxygen stretch represents the most structurally significant absorption, appearing at approximately 800-900 wavenumbers [4] [5]. This frequency is diagnostic for organic peroxides and confirms the presence of the crucial peroxide bond.
The carbonyl stretch of the acetate group manifests as a strong absorption at 1730-1750 wavenumbers, characteristic of ester carbonyl functionality. Carbon-hydrogen stretching vibrations of the methyl groups appear in the range of 2850-3000 wavenumbers, while methyl deformation modes occur at 1350-1450 wavenumbers [4] [5].
Additional vibrational modes include carbon-carbon stretching vibrations at 1000-1200 wavenumbers and various bending and deformation modes throughout the fingerprint region. The infrared spectrum provides definitive confirmation of the molecular structure and functional group composition.
Mass spectrometric analysis of tert-butyl peroxyacetate presents unique challenges due to the inherent instability of the peroxide bond under ionization conditions. The molecular ion peak at mass-to-charge ratio 132 typically exhibits weak intensity due to facile fragmentation of the peroxide linkage.
The base peak commonly corresponds to the tert-butyl cation at mass-to-charge ratio 57, resulting from cleavage of the carbon-oxygen bond adjacent to the peroxide functionality. The acetyl cation appears as a significant fragment at mass-to-charge ratio 43, representing loss of the entire tert-butyl peroxy moiety.
Additional fragmentation pathways include loss of methyl radicals (mass-to-charge ratio 117) and loss of the complete tert-butyl group (mass-to-charge ratio 75). The fragmentation pattern provides structural confirmation and demonstrates the characteristic instability of organic peroxides under mass spectrometric conditions.
Crystallographic analysis of tert-butyl peroxyacetate reveals detailed molecular geometry parameters essential for understanding its structural characteristics. The compound adopts a molecular structure with Chemical Abstracts Service number 107-71-1 and molecular formula carbon₆ hydrogen₁₂ oxygen₃ [6] [7] [8].
The molecular geometry exhibits characteristic features of organic peroxides, with the peroxide oxygen-oxygen bond representing the central structural element. The three-dimensional arrangement reflects the steric demands of the tert-butyl substituent and the electronic requirements of the acetate functionality.
The overall molecular architecture demonstrates the absence of crystallographic symmetry, with the molecule adopting a conformation that minimizes steric interactions while maintaining optimal electronic delocalization through the ester linkage.
Computational optimization studies reveal significant geometric parameters for tert-butyl peroxyacetate. The peroxide oxygen-oxygen bond length measures 1.459-1.531 angstroms after density functional theory optimization, representing a typical value for organic peroxides [9]. This bond length reflects the inherent weakness of the peroxide bond compared to other oxygen-oxygen interactions.
The carbon-oxygen bond connecting the tert-butyl group to the peroxide moiety exhibits a length of 1.378-1.418 angstroms, while the acetyl carbon-oxygen bond measures 1.352-1.360 angstroms [9]. These values are consistent with single bond character modified by the electron-withdrawing effects of adjacent functional groups.
Bond angle analysis reveals carbon-oxygen-oxygen angles of 108.2-117.4 degrees and oxygen-oxygen-carbon angles of 105.3-114.6 degrees [9]. These angles represent significant deviations from tetrahedral geometry, reflecting the electronic structure of the peroxide linkage and steric interactions within the molecule.
Molecular mechanics and density functional theory calculations demonstrate that geometric optimization significantly alters the initial molecular conformation. The optimization process results in bond angle changes ranging from -2.9 to -13.5 degrees for the carbon-oxygen-oxygen angle and -2.9 to -12.5 degrees for the oxygen-oxygen-carbon angle [9].
The conformational preferences reflect the balance between steric repulsion and electronic stabilization. The tert-butyl group adopts orientations that minimize steric interactions with the acetate moiety while maintaining optimal overlap of molecular orbitals.
Dihedral angle analysis indicates preferred conformations that optimize the spatial arrangement of substituents around the peroxide bond. These conformational preferences directly influence the reactivity and stability characteristics of the compound.
Quantum chemical modeling employs density functional theory methods to elucidate the electronic structure of the peroxide bond in tert-butyl peroxyacetate. The calculations utilize the Becke three-parameter Lee-Yang-Parr functional with 6-31G basis set to achieve optimal balance between computational efficiency and accuracy [10] [11] [9].
The electronic structure reveals the characteristic features of organic peroxides, including the inherent weakness of the oxygen-oxygen bond and the distinctive molecular orbital arrangements. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insight into the electronic properties and reactivity patterns of the compound.
Quantum chemical descriptors demonstrate significant correlation with experimental properties, particularly the self-accelerating decomposition temperature. The average bond order for oxygen atoms emerges as the most significant descriptor with a variable importance in projection score of 2.248 [11] [9].
Computational analysis of related peroxide compounds indicates oxygen-oxygen bond dissociation energies in the range of 42-50 kilocalories per mole [12]. These values reflect the inherent weakness of peroxide bonds compared to other covalent interactions and explain the thermal instability characteristics of organic peroxides.
The bond dissociation energy calculations incorporate zero-point energy corrections and account for electronic correlation effects through high-level theoretical methods. The results demonstrate the influence of substituent effects on peroxide bond strength and provide quantitative measures of thermal stability.
Comparative analysis with other organic peroxides reveals that tert-butyl peroxyacetate exhibits bond dissociation energies consistent with its observed thermal decomposition behavior and self-accelerating decomposition temperature of 65.0 degrees Celsius [10] [11].
Molecular orbital calculations reveal the electronic structure characteristics that govern the stability and reactivity of tert-butyl peroxyacetate. The highest occupied molecular orbital exhibits significant antibonding character with respect to the oxygen-oxygen bond, contributing to the inherent instability of the peroxide linkage [13].
The lowest unoccupied molecular orbital energy provides measures of electron affinity and contributes to the prediction of thermal decomposition behavior. Electronic structure analysis demonstrates the influence of substituent effects on molecular orbital energies and their correlation with experimental properties.
The molecular orbital coefficients reveal the extent of electronic delocalization throughout the molecular framework and demonstrate the electronic communication between functional groups. These quantum chemical properties directly correlate with macroscopic properties such as thermal stability and decomposition kinetics.
Quantum chemical descriptors serve as essential components in quantitative structure-property relationship models for predicting the self-accelerating decomposition temperature of organic peroxides. The computational approach achieves prediction accuracy with root mean square error of 5.1 degrees Celsius and mean absolute error of 4.0 degrees Celsius [11].
The most significant quantum chemical descriptors include maximum one-center electron-electron repulsion energy, minimum one-center core-electron attraction energy, and various two-center energy terms [11] [9]. These descriptors capture the essential electronic structure features that determine thermal stability and decomposition behavior.
The predictive models demonstrate the successful application of quantum chemical calculations to practical safety assessment and risk evaluation for organic peroxides. The high accuracy achieved through computational methods provides valuable alternatives to experimental determination of hazardous properties, reducing both cost and safety risks associated with direct measurement of explosive compounds.
Irritant